molecular formula C17H18ClN3O3 B3957288 1-(5-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine

1-(5-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B3957288
M. Wt: 347.8 g/mol
InChI Key: WKIRAWZPYNWBAT-UHFFFAOYSA-N
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Description

1-(5-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 5-chloro-2-nitroaniline.

    Coupling Reaction: The nitroaniline derivative is then coupled with 2-methoxyphenylpiperazine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, dimethylformamide (DMF).

Major Products

    Reduction: 1-(5-amino-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-4-(2-methoxyphenyl)piperazine
  • 1-(5-chloro-2-nitrophenyl)-4-phenylpiperazine

Uniqueness

1-(5-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both a nitro group and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(5-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-24-17-5-3-2-4-15(17)19-8-10-20(11-9-19)16-12-13(18)6-7-14(16)21(22)23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIRAWZPYNWBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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